

Technical Guide: Physical Properties of (3,5-Dimethylpyridin-2-yl)methanol

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Compound of Interest

Compound Name: (3,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B139157

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Introduction

(3,5-Dimethylpyridin-2-yl)methanol, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **(3,5-Dimethylpyridin-2-yl)methanol** (CAS No. 202932-05-6), alongside detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of **(3,5-Dimethylpyridin-2-yl)methanol** are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values are based on computational predictions and should be considered with this in mind. A notable discrepancy exists regarding the physical state and melting point, with some sources describing it as an oil and others predicting a solid with a high melting point.

Property	Value	Source/Comment
Molecular Formula	C ₈ H ₁₁ NO	-
Molecular Weight	137.18 g/mol	-
CAS Number	202932-05-6	-
Physical State	Colourless to Brown Oil	Pharmaffiliates[1]
Melting Point	92 °C (Predicted)	ChemBK
Boiling Point	257.3 ± 35.0 °C (Predicted)	ChemBK
Density	1.063 ± 0.06 g/cm ³ (Predicted)	ChemBK
Solubility	No experimental data available.	-
pKa	No experimental data available.	-

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physical properties of **(3,5-Dimethylpyridin-2-yl)methanol**.

Determination of Physical State

The physical state of a chemical compound at a given temperature and pressure is a fundamental property.[2][3][4]

Methodology:

- Visual Inspection: At ambient temperature and pressure, visually inspect a sample of the compound. Note whether it exists as a solid, liquid, or gas.[2]
- Description: Describe the appearance of the substance, including its color and clarity (e.g., colorless oil, white crystalline solid).

- **Confirmation:** For solids, the melting point determination will confirm the physical state at different temperatures. For liquids, the boiling point determination provides similar confirmation.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology (Capillary Method):

- **Sample Preparation:** A small, dry sample of the solid compound is finely powdered.
- **Capillary Tube Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.
- **Observation:** The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting point range.

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Methodology (Thiele Tube Method):

- **Sample Preparation:** A small volume (a few milliliters) of the liquid is placed in a small test tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

- **Apparatus Setup:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil level should be above the level of the sample in the test tube.
- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- **Observation:** As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its application in solution-based assays and formulations.

Methodology (Qualitative):

- **Solvent Selection:** A range of representative solvents should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
- **Sample Addition:** To a small test tube containing approximately 1 mL of the solvent, add a small, measured amount of the compound (e.g., 10 mg).
- **Mixing:** The mixture is agitated vigorously (e.g., by vortexing) for a set period.
- **Observation:** The mixture is observed to determine if the compound has completely dissolved. The solubility can be classified as soluble, partially soluble, or insoluble.
- **Quantitative Analysis (Optional):** For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values.

Methodology (Potentiometric Titration):

- **Solution Preparation:** A precise weight of the compound is dissolved in a suitable solvent (typically a water-cosolvent mixture) to create a solution of known concentration.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid or base is added to the sample solution in small, known increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.^[5] Spectrophotometric and NMR methods can also be employed for pKa determination.^{[6][7][8]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.

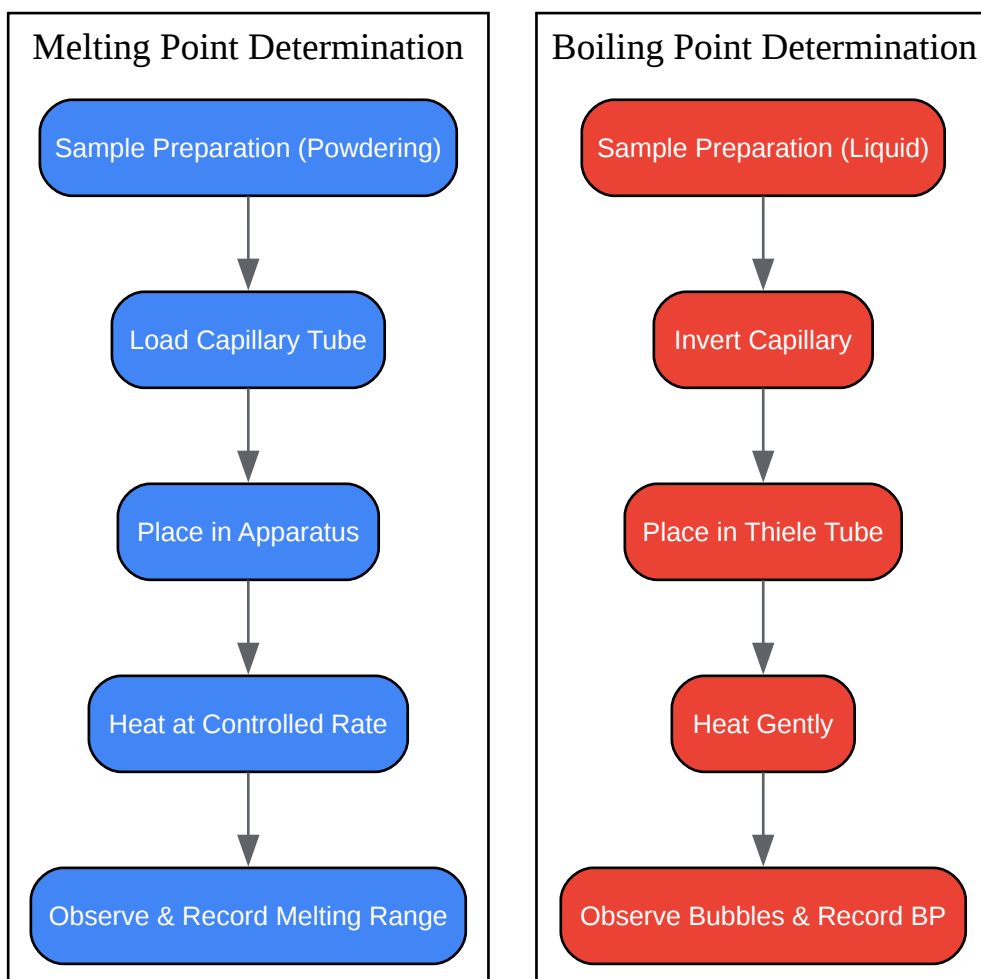
Methodology:

- **Sample Preparation:** A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is filtered into a clean NMR tube.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and spectral width.
- **^{13}C NMR Acquisition:** A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

- **Data Processing:** The raw data (Free Induction Decay) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

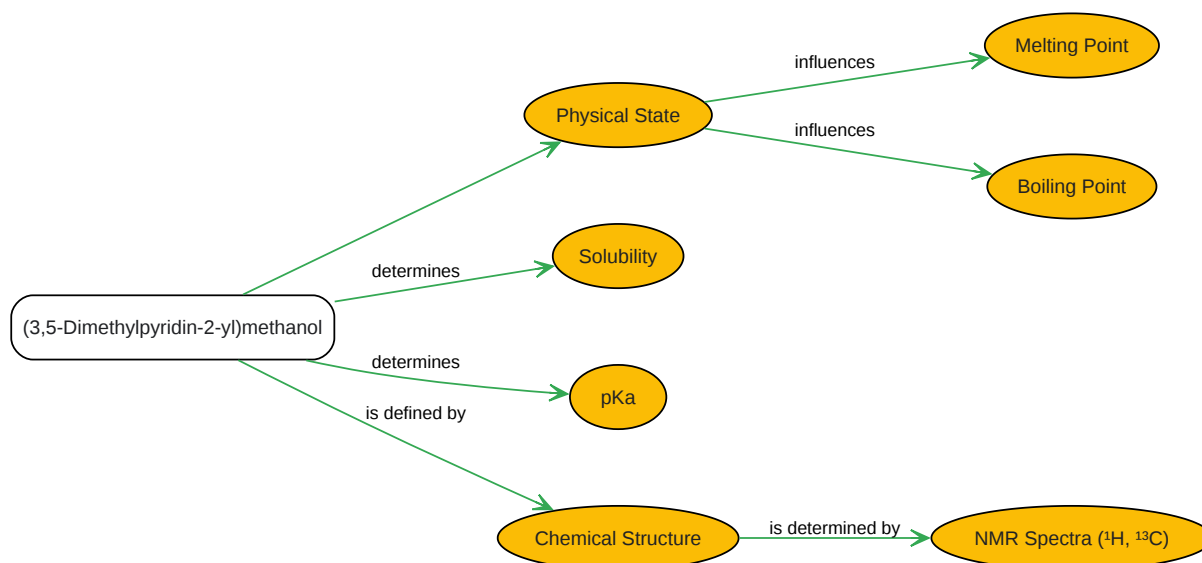
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships of the physical properties.



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Caption: Experimental workflows for melting and boiling point determination.



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Caption: Logical relationships of physical properties.

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